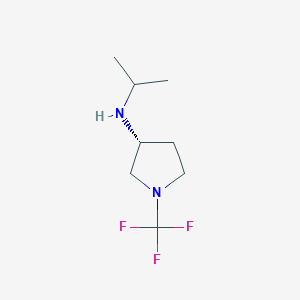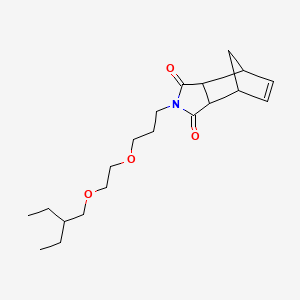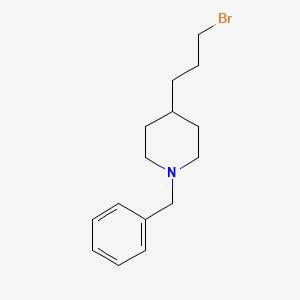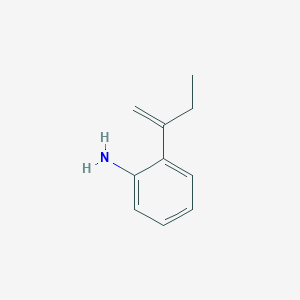
2-(But-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-2-yl)aniline, also known as 2-(1-methylbut-2-en-1-yl)aniline, is an ortho-substituted aniline derivative. This compound is characterized by the presence of a butenyl group attached to the aniline ring, which significantly influences its chemical properties and reactivity. It is a colorless to pale yellow liquid with a distinctive odor and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(But-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with but-1-en-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the butenyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of aniline with but-1-en-2-yl halides in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(But-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted anilines depending on the electrophile used.
Scientific Research Applications
2-(But-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(But-1-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylbut-2-en-1-yl)aniline: A closely related compound with similar chemical properties and reactivity.
2-Isopropenylaniline: Another ortho-substituted aniline derivative with a different alkyl group.
2-(Azolyl)anilines: Compounds with an azole ring attached to the aniline, exhibiting different reactivity and applications
Uniqueness
2-(But-1-en-2-yl)aniline is unique due to its specific butenyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
246019-65-8 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-but-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-7H,2-3,11H2,1H3 |
InChI Key |
ZLAKJVYSXLRGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



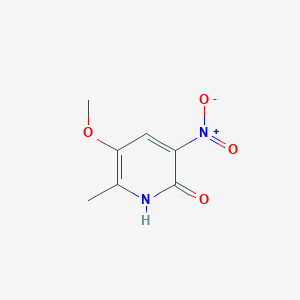
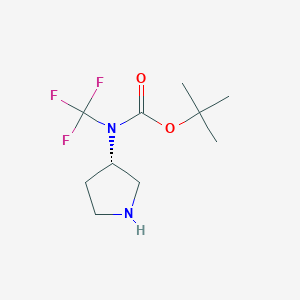
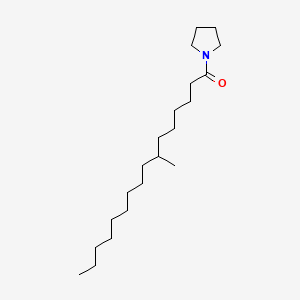
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
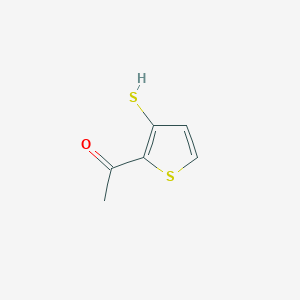
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
